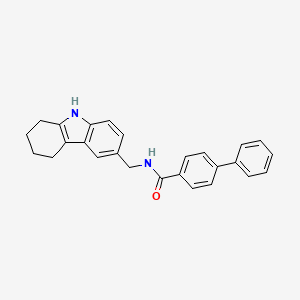

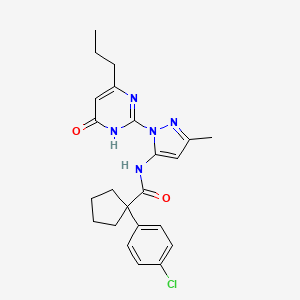

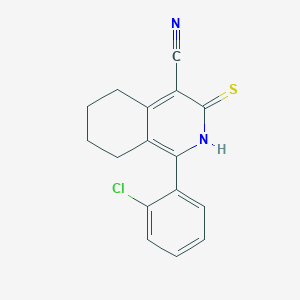

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The research on N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide focuses on the synthesis and biological activity of heterocyclic compounds, which are of significant interest due to their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the studies do involve the synthesis of related oxadiazole derivatives with potential biological activities, such as urease inhibition and lipoxygenase inhibition.

Synthesis Analysis

In the first paper, a multi-step synthesis process is described where an indole-based acid is transformed into various intermediates, culminating in the formation of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides. The process involves the transformation of the starting material into an ester, then a hydrazide, and finally into a 1,3,4-oxadiazole derivative through a nucleophilic substitution reaction with various electrophiles .

The second paper outlines a similar synthetic route for creating N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives. This synthesis also involves the conversion of organic acids into esters, followed by hydrazides, and then 1,3,4-oxadiazol-2-thiols, which are further reacted with an appropriate electrophile to yield the target compounds .

Molecular Structure Analysis

The structural confirmation of the synthesized compounds in both studies was performed using spectral (1H-NMR, IR) and elemental analysis. These techniques are crucial for verifying the identity and purity of the synthesized compounds, ensuring that the desired molecular structures have been obtained .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of 1,3,4-oxadiazole rings, which are known for their biological activity. The reactions include esterification, hydrazide formation, and the creation of the oxadiazole ring through a cyclization process. The final step involves a nucleophilic substitution to introduce various substituents, which can significantly affect the biological activity of the final compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide are not detailed in the provided papers, the studies do mention the evaluation of the biological activity of the synthesized compounds. For instance, the compounds in the first paper were found to be potent urease inhibitors, with one compound exhibiting a Ki value of 0.003 µM, indicating strong inhibitory potential. Additionally, a hemolytic study suggested mild cytotoxicity towards cell membranes, which is an important consideration for therapeutic applications . The second paper reports that the synthesized compounds showed moderately good activities against the lipoxygenase enzyme, compared to the reference standard Baicalein .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide and related compounds have been explored for their potential anticonvulsant activities. Research has shown that certain 1,3,4-oxadiazole derivatives demonstrate promising anticonvulsant effects in various models. This includes studies involving maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (scSTY) models, with some compounds exhibiting significant anticonvulsant properties without neurotoxicity, and acting potentially through modulation of the GABAergic system (Rajak et al., 2013).

Urease Inhibition

Derivatives of 1,3,4-oxadiazole, including those similar to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide, have been studied for their urease inhibitory activity. In one study, synthesized indole-based oxadiazole scaffolds exhibited potent inhibition against the urease enzyme. The study highlighted the potential of these compounds in therapeutic applications, especially considering their low cytotoxicity towards cell membranes (Nazir et al., 2018).

Lipoxygenase Inhibition

Research into N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, closely related to the compound , has shown potential as lipoxygenase inhibitors. These compounds were evaluated for their biological activities, demonstrating moderately good activities relative to the reference standard Baicalein (Aziz‐ur‐Rehman et al., 2016).

Anti-inflammatory and Antithrombotic Properties

1,3,4-Oxadiazole derivatives have been reported for their anti-inflammatory and antithrombotic effects. In vivo studies involving rats showed significant anti-inflammatory activity, with some compounds also enhancing clotting time. The compounds displayed higher docking scores than the standard drug in in silico studies, indicating their potential in the development of anti-inflammatory pharmaceutical products (Basra et al., 2019).

Eigenschaften

IUPAC Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c21-15(11-12-23-14-9-5-2-6-10-14)18-17-20-19-16(22-17)13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECWPBWQUJBBDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2518918.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2518937.png)

![Tert-butyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B2518938.png)